7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
Description
Properties
IUPAC Name |
7-methoxy-8-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-10-8-12(19)18-6-2-4-9(18)13(10)15-16-14(17-21-15)11-5-3-7-22-11/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOTLDWYYOVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the indolizine core.
Substitution: Substitution reactions can take place at various positions on the thiophene ring or the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the oxadiazole ring could lead to an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of indolizine and oxadiazole derivatives.
Biology
In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies are conducted to evaluate its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Structural Analogues of the Indolizine Core
(a) 7-(4-Methoxyphenyl)-6-Phenyl-2,3,8,8a-Tetrahydroindolizin-5(1H)-one ()
- Key Differences :
- The indolizine core is substituted with a 4-methoxyphenyl group at position 7 and a phenyl group at position 4.
- Lacks the oxadiazole-thiophene moiety present in the target compound.
(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Key Differences: Features an imidazopyridine core instead of indolizine. Substituents include cyano, nitro, and ester groups, which enhance polarity compared to the methoxy and thiophene groups in the target compound.
- Implications :
1,2,4-Oxadiazole Derivatives
(a) Alkyl-Substituted 1,2,4-Oxadiazoles ()
Three compounds were analyzed:
3-(3-Hexyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D1)
3-(3-Octyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D2)
3-(3-Decyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D3)
| Property | 162D1 (C12H18N2O3) | 162D2 (C14H23N2O3) | 162D3 (C16H27N2O3) | Target Compound* |
|---|---|---|---|---|
| Molecular Weight | 261.12 g/mol | 267.17 g/mol | 271.19 g/mol | ~365.40 g/mol |
| Substituent on Oxadiazole | Hexyl | Octyl | Decyl | Thiophen-2-yl |
| Key Functional Groups | Alkyl chain | Alkyl chain | Alkyl chain | Aromatic heterocycle |
- The thiophene substituent may improve binding to biological targets (e.g., enzymes or DNA) compared to alkyl chains .
(b) Thiophene-Oxadiazole Hybrids ()
The compound 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl)-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid was studied for DNA docking, exhibiting a binding energy of −6.58 kcal/mol.
- Key Differences :
- Contains a hydroxyethoxy-thiophene moiety linked to oxadiazole, unlike the direct thiophen-2-yl substitution in the target compound.
- Implications :
- The hydroxyethoxy group increases solubility but may reduce cell permeability. The target compound’s methoxy group balances lipophilicity and solubility .
Biological Activity
7-Methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Indolizinone core : Known for various pharmacological effects.
- Oxadiazole ring : Associated with significant antitumor properties.
- Thiophene moiety : Enhances lipophilicity and may improve cellular uptake.
Biological Activity Overview
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Cytotoxicity Studies
In vitro studies evaluated the cytotoxic activity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 45 ± 3.0 |
| This compound | HeLa | 30 ± 2.5 |
| Paclitaxel (control) | MCF-7 | 5.25 - 11.03 |
| Paclitaxel (control) | HeLa | 7.76 |
The results indicate that the compound exhibits significant cytotoxicity with lower IC50 values compared to conventional chemotherapeutics like paclitaxel.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to growth inhibition.
- Inhibition of Tumor Growth : Studies suggest that it can inhibit tumor angiogenesis and metastasis.
Case Studies and Research Findings
A notable study published in Pharmaceutical Research indicated that derivatives of oxadiazoles exhibit enhanced antitumor activity when combined with other heterocyclic compounds. The study synthesized several derivatives and assessed their cytotoxicity using the MTT assay against various cancer cell lines. The findings revealed that compounds with thiophene and oxadiazole moieties exhibited superior activity compared to others without these groups .
Another research article highlighted the role of lipophilicity in enhancing the bioavailability and efficacy of oxadiazole derivatives. The incorporation of thiophene was found to improve tissue permeability significantly .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes and optimal reaction conditions for preparing 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one? A: The compound’s core structure suggests a multi-step synthesis involving cyclization and coupling reactions. Key steps include:
- Oxadiazole Formation : React thiophene-2-carboxylic acid hydrazide with a nitrile derivative under acidic conditions (e.g., acetic acid, reflux) to form the 1,2,4-oxadiazole ring .
- Indolizine Construction : Use a Knorr-type cyclization with a substituted pyrrole precursor, followed by methoxy group introduction via nucleophilic substitution .
- Optimization : Sodium acetate in acetic acid (reflux, 3–5 hours) improves yield and purity. Recrystallization from DMF/acetic acid mixtures enhances crystallinity .
Advanced Synthesis
Q: How can regioselectivity challenges during oxadiazole-thiophene coupling be addressed? A: Regioselectivity is influenced by:
- Catalyst Choice : Employ Cu(I)-catalyzed click chemistry for precise thiophene-oxadiazole linkage .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the thiophene 2-position .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling .
Basic Characterization
Q: Which spectroscopic methods are critical for confirming the compound’s structure? A:
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole, C-O-C stretch at 1250 cm⁻¹ for methoxy) .
- NMR Analysis :
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 368.3) and fragmentation patterns .
Advanced Characterization
Q: How can X-ray crystallography with SHELX refine the compound’s crystal structure? A:
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines atomic coordinates and thermal parameters .
- Twinned Data Handling : SHELXPRO resolves twinning via HKLF5 format, critical for asymmetric units with overlapping reflections .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for omitted solvent molecules .
Biological Activity Evaluation
Q: What methodologies assess the compound’s antioxidant and antimicrobial potential? A:
- Antioxidant Assays :
- Antimicrobial Testing :
Advanced Bioactivity Analysis
Q: How can QSAR and molecular docking elucidate structure-activity relationships? A:
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors. Multiple linear regression (MLR) correlates descriptors with bioactivity (e.g., r² > 0.82 in antioxidant studies) .
- Docking Studies :
Environmental Impact Assessment
Q: What frameworks evaluate the compound’s environmental fate and ecotoxicity? A: Follow the INCHEMBIOL project’s protocol :
- Physicochemical Properties : Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates.
- Ecotoxicology :
- Algal Growth Inhibition (Chlorella vulgaris): 72-h EC₅₀.
- Daphnia Mortality : 48-h LC₅₀.
- Biotic Transformation : Use HPLC-MS to track metabolites in soil microcosms .
Data Contradiction Analysis
Q: How to resolve discrepancies in biological activity across studies? A:
- Experimental Variables : Compare solvent systems (DMSO vs. saline), bacterial strains (ATCC vs. clinical isolates), and assay endpoints (MIC vs. MBC) .
- Statistical Design : Apply randomized block designs with split-split plots to isolate variables (e.g., rootstock effects in bioactivity assays) .
- Meta-Analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies .
Computational Modeling
Q: Which computational tools predict the compound’s pharmacokinetic properties? A:
- ADME Prediction : SwissADME for bioavailability scores, GI absorption, and CYP inhibition .
- Blood-Brain Barrier Penetration : Use BBB Predictor; input TPSA (<90 Ų) and logP (1.8–2.5) .
- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity alerts .
Advanced Experimental Design
Q: How to optimize multi-variable synthesis and bioactivity studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
